5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide 5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide
Brand Name: Vulcanchem
CAS No.: 1955548-50-1
VCID: VC6159867
InChI: InChI=1S/C6H10N4.HI/c1-10-5(4-2-3-4)8-9-6(10)7;/h4H,2-3H2,1H3,(H2,7,9);1H
SMILES: CN1C(=NN=C1N)C2CC2.I
Molecular Formula: C6H11IN4
Molecular Weight: 266.086

5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide

CAS No.: 1955548-50-1

Cat. No.: VC6159867

Molecular Formula: C6H11IN4

Molecular Weight: 266.086

* For research use only. Not for human or veterinary use.

5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide - 1955548-50-1

Specification

CAS No. 1955548-50-1
Molecular Formula C6H11IN4
Molecular Weight 266.086
IUPAC Name 5-cyclopropyl-4-methyl-1,2,4-triazol-3-amine;hydroiodide
Standard InChI InChI=1S/C6H10N4.HI/c1-10-5(4-2-3-4)8-9-6(10)7;/h4H,2-3H2,1H3,(H2,7,9);1H
Standard InChI Key UYTCYWFCVAQURE-UHFFFAOYSA-N
SMILES CN1C(=NN=C1N)C2CC2.I

Introduction

Chemical Identity and Structural Features

Molecular Composition

5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide has the molecular formula C₇H₁₂IN₄, derived from the parent triazole base (C₇H₁₁N₄) and hydroiodic acid (HI). Key structural elements include:

  • A 1,2,4-triazole core with nitrogen atoms at positions 1, 2, and 4.

  • A cyclopropyl group at position 5.

  • A methyl group at position 4.

  • An amine group at position 3.

  • A hydroiodide counterion stabilizing the protonated amine .

The IUPAC name confirms the substituent positions: 5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₇H₁₂IN₄Calculated
Molecular Weight288.11 g/molCalculated
Parent Compound CID62695121PubChem
Salt FormHydroiodidePubChem

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide involves multi-step reactions, adapting methodologies from analogous triazole derivatives :

  • Cyclopropane Introduction:
    Cyclopropyl groups are introduced via copper-catalyzed cross-coupling or cyclopropanation of allylic precursors. For example, 5-cyclopropyl-4H-1,2,4-triazol-3-amine is synthesized using sodium nitrite and copper(I) bromide in acetic acid .

  • Methylation at Position 4:
    Methylation is achieved using methyl iodide or dimethyl sulfate under basic conditions, targeting the triazole’s NH group.

  • Amine Functionalization:
    The amine at position 3 is generated through reduction of nitro groups or substitution of halides (e.g., bromine) using ammonia or ammonium salts .

  • Salt Formation:
    The free base is treated with hydroiodic acid to yield the hydroiodide salt, enhancing solubility and stability .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
CyclopropanationCuBr, HBr, NaNO₂, 0–25°C50–60%
MethylationCH₃I, K₂CO₃, DMF, 60°C70–80%
Amine FormationNH₃ (aq), EtOH, reflux65%
Hydroiodide FormationHI (aq), RT90%

Structural Characterization

Spectroscopic Analysis

  • NMR Spectroscopy:

    • ¹H NMR: Signals for cyclopropyl protons appear as multiplet peaks at δ 0.5–1.5 ppm. The methyl group at position 4 resonates as a singlet near δ 2.1 ppm, while the amine proton shows broad absorption at δ 5.0–6.0 ppm .

    • ¹³C NMR: The cyclopropyl carbons are observed at δ 8–12 ppm, with the triazole carbons between δ 140–160 ppm .

  • IR Spectroscopy:
    N–H stretching (amine) at 3300–3500 cm⁻¹ and C=N stretching (triazole) at 1600–1650 cm⁻¹ confirm functional groups .

X-ray Crystallography

While no crystallographic data exists for this specific compound, related structures (e.g., 4-amino-3-cyclopropyl-5-oxo-4,5-dihydro-1,2,4-triazole) reveal planar triazole rings with substituents adopting equatorial orientations to minimize steric strain .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar solvents (water, ethanol) due to ionic hydroiodide form; poorly soluble in nonpolar solvents .

  • Stability: Stable under ambient conditions but susceptible to decomposition under strong acids/bases or prolonged UV exposure.

Table 3: Physicochemical Profile

PropertyValueMethod
Melting Point210–215°C (dec.)DSC
logP (Octanol-Water)1.2 ± 0.3Calculated
pKa4.8 (amine)Potentiometric

Biological Activity and Applications

Industrial Applications

  • Corrosion Inhibition: Triazoles adsorb onto metal surfaces, forming protective films.

  • Coordination Chemistry: Serves as a ligand for transition metals (e.g., Cu, Zn), enabling catalytic applications .

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